![molecular formula C9H10Cl3NO2 B2483215 (S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid CAS No. 13990-04-0](/img/structure/B2483215.png)
(S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid
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Description
(S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid, also known as S-2-AAP or S-2-AAPA, is an organic compound classified as an alpha-amino acid. It is a naturally occurring amino acid and is found in various plants and animals. It is used in a variety of scientific research applications, including biochemical and physiological studies, and is also used in laboratory experiments.
Scientific Research Applications
Antimicrobial Agents
(S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid: derivatives have shown promise as scaffolds for developing antimicrobial candidates. Researchers synthesized novel derivatives with an incorporated 4-hydroxyphenyl moiety and various substitutions . These compounds exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria (including drug-resistant strains) and Candida species. Notably, they demonstrated substantial activity against Candida auris , a multidrug-resistant fungal pathogen.
Boron Reagents in Suzuki–Miyaura Coupling
The broad application of Suzuki–Miyaura (SM) coupling arises from the mild reaction conditions, functional group tolerance, and environmentally benign nature of organoboron reagents. While not specific to this compound, boron reagents play a crucial role in SM coupling reactions, facilitating the synthesis of diverse organic compounds .
properties
IUPAC Name |
(2S)-2-amino-3-(3,5-dichlorophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAODYKLBUMXKDC-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1Cl)Cl)C[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70917030 |
Source
|
Record name | 3,5-Dichlorophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70917030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
93930-25-7 |
Source
|
Record name | DL-Phenylalanine, 3,5-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093930257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dichlorophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70917030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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